1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole
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Overview
Description
1-[4-(Bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole is a chemical compound with a complex structure that includes a pyrazole ring, a bromomethyl group, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole typically involves multiple steps, starting with the bromination of 2-methylbenzene to introduce the bromomethyl group
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles or benzene derivatives.
Scientific Research Applications
1-[4-(Bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand cellular processes and interactions.
Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Application in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-[4-(bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The bromomethyl group and the methanesulfonyl group play crucial roles in these interactions, influencing the compound's binding affinity and biological activity.
Comparison with Similar Compounds
1-(Bromomethyl)-4-methylbenzene: Similar structure but lacks the pyrazole ring.
4-Methanesulfonyl-1H-pyrazole: Similar pyrazole core but different substituents.
Uniqueness: 1-[4-(Bromomethyl)-2-methylphenyl]-4-methanesulfonyl-1H-pyrazole is unique due to its combination of a bromomethyl group and a methanesulfonyl group on a pyrazole ring, which provides distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
2137993-88-3 |
---|---|
Molecular Formula |
C12H13BrN2O2S |
Molecular Weight |
329.2 |
Purity |
95 |
Origin of Product |
United States |
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